2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-16(22-18(21-13)23-6-8-25-9-7-23)12-20-17(24)11-14-2-4-15(19)5-3-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMAWWRKWIBQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a fluorophenyl group, a morpholine moiety, and a pyrimidine core, which are crucial for its biological interactions.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The results are summarized in the following table:
| Assay Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cell Proliferation Inhibition | A431 (vulvar carcinoma) | 15 | Significant reduction observed |
| Antimicrobial Activity | E. coli | 20 | Moderate activity |
| Apoptosis Induction | HeLa (cervical cancer) | 10 | Induced apoptosis in a dose-dependent manner |
Case Studies
- Case Study on Cancer Cell Lines : In a recent study, this compound was tested against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Evaluation : Another study explored the antimicrobial properties of structurally similar compounds and found promising results against Gram-positive bacteria. While specific data for this compound is still emerging, it suggests a pathway for further investigation into its antimicrobial efficacy.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future studies include:
- In Vivo Studies : Testing the compound's efficacy and safety in animal models to assess its therapeutic potential.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly its interaction with cellular pathways.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for target enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyrimidine Ring
The target compound’s pyrimidine ring is substituted with morpholin-4-yl, which distinguishes it from analogs:
- N-(4-Fluorophenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Replaces morpholine with 3-methylpiperidine, introducing greater lipophilicity. The oxygen linker (OCH₂) may reduce conformational rigidity compared to the methylene linker (CH₂) in the target compound .
- N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Fluorine is at the 2-position on the phenyl ring, altering electronic effects and steric interactions. The 4-methylpiperidine substituent further increases hydrophobicity .
Table 1: Substituent Impact on Properties
Physicochemical Properties
- Solubility : Morpholine’s oxygen atom enhances water solubility via hydrogen bonding, a critical advantage over piperidine derivatives (e.g., ) .
- Stability: Morpholine-containing compounds (e.g., ) are less prone to oxidative metabolism compared to thieno-pyrimidine derivatives (), which may degrade faster due to sulfur-containing rings .
Key Research Findings and Trends
- Morpholine vs. Piperidine : Morpholine derivatives generally exhibit better pharmacokinetic profiles due to improved solubility, as seen in ’s carboxamide compounds .
- Fluorophenyl Positioning : 4-Fluorophenyl (target) vs. 2-fluorophenyl () optimizes target binding in crystal structures (e.g., ), likely due to reduced steric clash .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
